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Compound of Interest

Compound Name: Enuvaptan

Cat. No.: B3325505 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side analysis of Enuvaptan and Satavaptan, two vasopressin

receptor antagonists, and their impact on renal water reabsorption. While both compounds

target the vasopressin system, their distinct receptor selectivity profiles lead to different

pharmacological effects. This document summarizes available quantitative data, details

relevant experimental protocols, and provides visual representations of their mechanisms of

action.

Introduction to Vaptans and Renal Water
Reabsorption
The reabsorption of water in the renal collecting ducts is primarily regulated by the antidiuretic

hormone (ADH), also known as arginine vasopressin (AVP). AVP binds to vasopressin 2

receptors (V2R) on the basolateral membrane of principal cells, initiating a signaling cascade

that leads to the translocation of aquaporin-2 (AQP2) water channels to the apical membrane.

This increases water permeability and subsequent reabsorption into the bloodstream.

Vaptans are a class of non-peptide vasopressin receptor antagonists that interfere with this

process, leading to aquaresis—the excretion of electrolyte-free water. This mechanism makes

them valuable for treating hyponatremia and other conditions associated with fluid retention.

Enuvaptan: A Vasopressin V1a Receptor Antagonist
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Enuvaptan (BAY-2327949) is identified as a vasopressin V1a receptor antagonist.[1] The V1a

receptor is primarily found on vascular smooth muscle cells and mediates vasoconstriction.

Blockade of the V1a receptor is therefore expected to primarily induce vasodilation.

Mechanism of Action on Renal Water Reabsorption:

As a V1a receptor antagonist, Enuvaptan is not expected to directly induce aquaresis by

blocking the V2 receptor-mediated AQP2 pathway. Any effects on renal water reabsorption

would likely be indirect, potentially through hemodynamic changes or crosstalk between

vasopressin receptor signaling pathways. However, preclinical and clinical data specifically

detailing the effects of Enuvaptan on urine volume and osmolality are not extensively available

in the public domain. A phase 1 clinical trial (NCT04004195) has been conducted to investigate

its pharmacokinetics, safety, and tolerability in participants with varying degrees of renal

function, but detailed results on its aquaretic effects have not been published.[2]

Satavaptan: A Selective Vasopressin V2 Receptor
Antagonist
Satavaptan (SR121463B) is a selective vasopressin V2 receptor antagonist.[3][4] Its primary

mechanism of action is the competitive inhibition of AVP binding to the V2 receptor in the renal

collecting ducts.[3] This directly blocks the signaling cascade responsible for AQP2

translocation, leading to a decrease in water reabsorption and an increase in free water

excretion.

Mechanism of Action on Renal Water Reabsorption:

By antagonizing the V2 receptor, Satavaptan effectively reduces the number of AQP2 water

channels in the apical membrane of principal cells. This results in decreased water permeability

of the collecting duct and a subsequent increase in urine volume and decrease in urine

osmolality.
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Property Enuvaptan (BAY-2327949) Satavaptan (SR121463B)

Primary Target Vasopressin V1a Receptor Vasopressin V2 Receptor

Chemical Structure Data not available C₃₃H₄₅N₃O₈S

Quantitative Data on Aquaretic Effects
Enuvaptan:

Quantitative data from preclinical or clinical studies specifically detailing the effects of

Enuvaptan on urine volume and osmolality are not publicly available at this time.

Satavaptan:

The following tables summarize data from clinical trials investigating the effects of Satavaptan

on various parameters related to renal water reabsorption.

Table 1: Effect of Satavaptan on Serum Sodium in Patients with Hyponatremia

Dose
Baseline Serum
Sodium (mmol/L)

Change from
Baseline at Day 5
(mmol/L)

Responder Rate
(%)

Placebo ~127 +1.3 ± 4.2 13%

5 mg/day ~127 +4.5 ± 3.5 -

12.5 mg/day ~127 +4.5 ± 4.8 -

25 mg/day ~125 - 79%

50 mg/day ~127 +6.6 ± 4.3 83%

Responder rate defined as normalization of serum sodium or an increase of at least 5 mmol/L

from baseline.

Table 2: Effect of Satavaptan on Urine Output and Osmolality
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Parameter Study Population Treatment Outcome

Urine Volume Cirrhotic rats Satavaptan
Dose-dependent

increase

Urine Osmolality Cirrhotic rats Satavaptan
Dose-dependent

decrease

Free Water Clearance
Patients with

hyponatremia
Satavaptan Increased

Urine Osmolality
Patients with

hyponatremia
Satavaptan Decreased

Experimental Protocols
Vasopressin V2 Receptor Binding Assay (Radioligand
Competition Assay)
This assay is used to determine the binding affinity of a test compound (e.g., Satavaptan) to the

V2 receptor.

Materials:

Membrane preparations from cells expressing the human V2 receptor.

Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP).

Unlabeled AVP (for determining non-specific binding).

Test compound (Enuvaptan or Satavaptan).

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

Glass fiber filters.

Scintillation counter.

Procedure:
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Incubate the V2 receptor membrane preparation with a fixed concentration of [³H]-AVP and

varying concentrations of the unlabeled test compound.

A parallel incubation is performed with an excess of unlabeled AVP to determine non-specific

binding.

Incubate to allow binding to reach equilibrium.

Separate bound from free radioligand by rapid filtration through glass fiber filters.

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.

Calculate the specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the log concentration of the test compound to

determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific

radioligand binding).

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Aquaporin-2 (AQP2) Trafficking Assay
(Immunofluorescence)
This assay visualizes the effect of a compound on the subcellular localization of AQP2 in renal

collecting duct cells.

Materials:

Renal collecting duct cell line (e.g., mpkCCD cells).

Test compound (Enuvaptan or Satavaptan).

Vasopressin or a V2 receptor agonist (e.g., desmopressin, dDAVP) to stimulate AQP2

trafficking.

Primary antibody against AQP2.
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Fluorescently labeled secondary antibody.

Nuclear stain (e.g., DAPI).

Fluorescence microscope.

Procedure:

Culture renal collecting duct cells on coverslips.

Treat the cells with the test compound for a specified period.

Stimulate the cells with a V2 receptor agonist to induce AQP2 translocation to the apical

membrane.

Fix the cells with paraformaldehyde.

Permeabilize the cells with a detergent (e.g., Triton X-100).

Incubate with the primary anti-AQP2 antibody.

Wash and incubate with the fluorescently labeled secondary antibody.

Mount the coverslips on microscope slides with a mounting medium containing a nuclear

stain.

Visualize the subcellular localization of AQP2 using a fluorescence microscope. Apical

membrane localization indicates AQP2 trafficking.

Mandatory Visualization
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Vasopressin V2 Receptor Signaling Pathway and Site of Satavaptan Action
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Caption: V2R signaling and Satavaptan's inhibitory action.
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Experimental Workflow for Assessing Aquaretic Effects

Animal Model or Human Subject
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Caption: Workflow for evaluating aquaretic drug effects.
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Logical Relationship of Vaptan Action on Renal Water Handling
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Caption: Cascade of events following V2 receptor antagonism.
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Enuvaptan and Satavaptan represent two distinct approaches to modulating the vasopressin

system. Satavaptan, as a selective V2 receptor antagonist, directly and effectively induces

aquaresis, a conclusion well-supported by clinical data. Enuvaptan, targeting the V1a receptor,

is not expected to have a primary aquaretic effect, and there is a current lack of publicly

available data to suggest otherwise. For researchers and drug developers, the choice between

these or similar compounds will depend on the desired therapeutic outcome—whether it is the

direct management of fluid retention through aquaresis (V2 antagonism) or the modulation of

vascular tone (V1a antagonism). Further research into the specific effects of Enuvaptan on

renal hemodynamics and water handling is warranted to fully understand its clinical potential in

renal and cardiovascular diseases.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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